(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione typically involves a multi-step process:
Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of thiourea with α-haloketones under basic conditions to form the thiazolidine-2,4-dione ring.
Introduction of the Phenyl and Nitro Groups: The phenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Methylidene Bridge: The final step involves the condensation of the intermediate with an aldehyde to form the methylidene bridge, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({2-[(4-Methoxyphenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- (5Z)-5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Uniqueness
(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5Z)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c26-22-21(31-23(27)24(22)18-7-2-1-3-8-18)14-17-6-4-5-9-20(17)30-15-16-10-12-19(13-11-16)25(28)29/h1-14H,15H2/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSQPCVHCPENCI-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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